molecular formula C9H11ClFN B13503927 2-(3-Fluorophenyl)prop-2-en-1-aminehydrochloride

2-(3-Fluorophenyl)prop-2-en-1-aminehydrochloride

Cat. No.: B13503927
M. Wt: 187.64 g/mol
InChI Key: IIIZFNUUVHPLGD-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)prop-2-en-1-aminehydrochloride is an organic compound that features a fluorinated phenyl group attached to a prop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)prop-2-en-1-aminehydrochloride typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced to 2-(3-fluorophenyl)prop-2-en-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)prop-2-en-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobenzaldehyde, while reduction could produce 2-(3-fluorophenyl)propylamine.

Scientific Research Applications

2-(3-Fluorophenyl)prop-2-en-1-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)prop-2-en-1-aminehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)propan-2-amine hydrochloride
  • 2-(4-Fluorophenyl)propan-2-amine hydrochloride
  • 3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride

Uniqueness

2-(3-Fluorophenyl)prop-2-en-1-aminehydrochloride is unique due to the position of the fluorine atom on the phenyl ring and the presence of the prop-2-en-1-amine backbone. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

2-(3-fluorophenyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C9H10FN.ClH/c1-7(6-11)8-3-2-4-9(10)5-8;/h2-5H,1,6,11H2;1H

InChI Key

IIIZFNUUVHPLGD-UHFFFAOYSA-N

Canonical SMILES

C=C(CN)C1=CC(=CC=C1)F.Cl

Origin of Product

United States

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